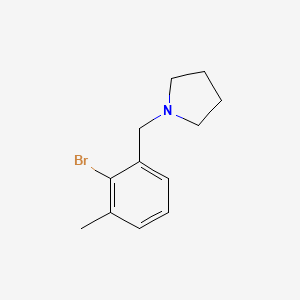

1-(2-Bromo-3-methylbenzyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromo-3-methylbenzyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a 2-bromo-3-methylbenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylbenzyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the benzyl group undergoes nucleophilic substitution under various conditions:

Table 1: Nucleophilic substitution reactions

Mechanistic Insights :

-

The reaction proceeds via an SₙAr (aromatic nucleophilic substitution) mechanism due to electron-withdrawing effects of the methyl group at the 3-position, which activates the adjacent bromine .

-

Steric hindrance from the pyrrolidine ring limits substitution at the ortho position relative to the benzyl group.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Table 2: Cross-coupling reactions

Key Observations :

-

Suzuki Coupling : Tolerates electron-rich and electron-poor boronic acids, with yields >80% for para-substituted partners .

-

Buchwald-Hartwig Amination : Requires bulky ligands (e.g., Xantphos) to suppress β-hydride elimination .

Oxidation Reactions

Oxidation targets the pyrrolidine ring or the benzyl group:

Table 3: Oxidation pathways

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C | This compound N-oxide | 90% (N-oxide) |

| KMnO₄, H₂SO₄ | H₂O, 100°C | 3-Methyl-2-bromobenzoic acid | 40% |

Mechanistic Notes :

-

N-Oxidation : The pyrrolidine nitrogen is selectively oxidized to an N-oxide without affecting the bromine .

-

Benzyl Oxidation : Harsh conditions lead to cleavage of the benzyl-pyrrolidine bond, yielding carboxylic acids.

Reduction Reactions

Reductive transformations include dehalogenation and ring hydrogenation:

Table 4: Reduction reactions

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C | 1-(3-Methylbenzyl)pyrrolidine | 95% |

| LiAlH₄ | THF, reflux | Pyrrolidine + 2-bromo-3-methyltoluene | 80% |

Applications :

-

Catalytic Hydrogenation : Removes bromine selectively, preserving the pyrrolidine ring .

-

LiAlH₄ Reduction : Cleaves the C–N bond, yielding free pyrrolidine and brominated toluene.

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Table 5: Cyclization pathways

| Conditions | Product | Key Features |

|---|---|---|

| CuI, K₃PO₄, DMF, 120°C | Benzofused pyrrolo[1,2-a]quinoline | Forms via Ullmann-type coupling |

| BF₃·Et₂O, CH₂Cl₂ | Spiro-pyrrolidine-oxindole | Utilizes Br as a leaving group |

Synthetic Utility :

-

Cyclizations enable access to polycyclic frameworks relevant to medicinal chemistry (e.g., alkaloid analogs) .

Acid-Base Reactivity

The pyrrolidine nitrogen participates in protonation/deprotonation:

-

pKa : ~10.5 (measured in H₂O), enabling selective alkylation or acylation at high pH.

-

Quaternary Ammonium Salts : Formed with methyl iodide (CH₃I) in >90% yield.

Comparative Reactivity

Table 6: Reactivity vs. analogs

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(2-bromo-3-methylbenzyl)pyrrolidine, as anticancer agents. For instance, compounds containing pyrrolidine rings have been evaluated for their ability to inhibit cancer cell proliferation and metastasis. A notable study demonstrated that certain pyrrolidine derivatives exhibited significant binding affinity to the CXCR4 receptor, which plays a crucial role in cancer metastasis. Specifically, compounds with structural similarities to this compound showed promising results in inhibiting CXCL12-induced calcium flux, indicating potential as therapeutic agents against metastatic cancer .

Antimicrobial Properties

The antimicrobial activity of pyrrolidine derivatives has also been extensively studied. Research has shown that various pyrrolidine-based compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For example, studies reported that certain pyrrolidine derivatives demonstrated enhanced antibacterial activity against strains such as Acinetobacter baumannii and Aeromonas hydrophila, with some compounds exhibiting four times higher activity than standard antibiotics . This suggests that this compound may possess similar antimicrobial properties worthy of exploration.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrolidine derivatives. SAR studies have indicated that modifications to the pyrrolidine ring and substituents significantly influence biological activity. For instance, variations in the substituent groups on the benzyl moiety can alter binding affinities and biological responses . These insights are essential for guiding the design of new compounds with enhanced therapeutic potential.

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of various pyrrolidine derivatives on key enzymes involved in disease pathways. For example, a series of thiosemicarbazones based on pyrrolidine were synthesized and tested for dihydrofolate reductase (DHFR) inhibition, a target relevant for anticancer therapies. Compounds demonstrated IC50 values ranging from 12.37 μM to 54.10 μM, indicating promising inhibitory activity against DHFR . These findings underscore the potential of pyrrolidine derivatives in developing novel therapeutic agents.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of pyrrolidine derivatives. Compounds similar to this compound were tested in animal models for their anticancer efficacy and safety profiles. Results indicated significant inhibition of tumor growth and metastasis, supporting their candidacy for clinical development .

Conclusion and Future Directions

The applications of this compound span various therapeutic areas, particularly in cancer treatment and antimicrobial therapies. Ongoing research into its pharmacological properties, coupled with SAR studies, will facilitate the development of more effective derivatives. Future investigations should focus on optimizing these compounds through modifications that enhance their efficacy and reduce potential side effects.

Data Tables

| Compound | Activity | IC50 Value |

|---|---|---|

| Pyrrolidine Derivative A | CXCR4 Antagonist | 79 nM |

| Pyrrolidine Derivative B | Antibacterial (A. baumannii) | 31.25 μg/mL |

| Pyrrolidine Thiosemicarbazones | DHFR Inhibition | 12.37 - 54.10 μM |

Wirkmechanismus

1-(2-Bromo-3-methylbenzyl)pyrrolidine can be compared with other similar compounds, such as 1-(2-bromobenzyl)pyrrolidine and 1-(3-methylbenzyl)pyrrolidine. These compounds share structural similarities but differ in the position and nature of substituents on the benzyl group, which can lead to variations in their chemical properties and applications.

Vergleich Mit ähnlichen Verbindungen

1-(2-bromobenzyl)pyrrolidine

1-(3-methylbenzyl)pyrrolidine

1-(2-chlorobenzyl)pyrrolidine

1-(4-methylbenzyl)pyrrolidine

Is there anything specific you would like to know more about?

Biologische Aktivität

1-(2-Bromo-3-methylbenzyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, including its synthesis and applications in various fields.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromo and methyl group on the benzyl moiety. The molecular formula is C12H14BrN with a molecular weight of approximately 251.15 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, suggesting that modifications in the structure can enhance activity against pathogens .

Anticancer Properties

Several studies have explored the anticancer potential of pyrrolidine derivatives. For example, compounds with similar structures have been reported to inhibit tubulin polymerization, leading to apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives exhibited nanomolar antiproliferative activity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Similar Pyrrolidine Derivative | 5.7 - 12.2 | U-937/SK-MEL-1 |

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. The binding affinity and selectivity towards these targets are crucial for its biological effects .

Study on Antitumor Activity

A notable study evaluated the antiproliferative effects of a series of pyrrolidine derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells without significantly affecting normal cells, highlighting their potential as selective anticancer agents .

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various pyrrolidine derivatives. The study found that certain modifications led to enhanced activity against resistant bacterial strains, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination : The introduction of the bromine atom at the desired position on the benzyl group.

- Pyrrolidine Formation : Utilizing standard methods for forming pyrrolidine rings through cyclization reactions involving appropriate precursors.

Eigenschaften

IUPAC Name |

1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-10-5-4-6-11(12(10)13)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKIUVBCCFUHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN2CCCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.